(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(DIMETHYLAMINO)PROP-2-ENENITRILE
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Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(DIMETHYLAMINO)PROP-2-ENENITRILE is a synthetic organic compound that features a benzimidazole ring, a dimethylamino group, and a nitrile group. Compounds with benzimidazole structures are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(DIMETHYLAMINO)PROP-2-ENENITRILE typically involves the condensation of a benzimidazole derivative with a suitable nitrile precursor under basic or acidic conditions. Common reagents might include dimethylamine and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The dimethylamino group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzimidazole compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In industrial applications, the compound might be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the benzimidazole ring can interact with various molecular targets, such as enzymes or receptors, influencing their activity. The nitrile group may also play a role in binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2-Aminobenzimidazole: Another derivative with potential medicinal applications.
3-(Dimethylamino)propionitrile: Shares the dimethylamino and nitrile groups but lacks the benzimidazole ring.
Uniqueness
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(DIMETHYLAMINO)PROP-2-ENENITRILE is unique due to the combination of its functional groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-16(2)8-9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8H,1-2H3,(H,14,15)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZORTPUDCQBPOH-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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